molecular formula C12H12O B8476354 2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

Cat. No.: B8476354
M. Wt: 172.22 g/mol
InChI Key: BJOYKRKDPGCHKQ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde is an organic compound featuring a partially hydrogenated naphthalene ring (3,4-dihydro-naphth-2-yl group) linked to an acetaldehyde moiety. While direct data on this compound is sparse in the provided evidence, its structural analogs, such as cyclohexylidene acetaldehydes and phenylacetaldehydes, suggest roles in insect pheromone systems and biochemical pathways .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)acetaldehyde

InChI

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,8-9H,5-7H2

InChI Key

BJOYKRKDPGCHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexylidene Acetaldehydes (DMCHA)

Compounds like (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde (Grandlure III) and (E)-DMCHA (Grandlure IV) are well-documented beetle pheromones. Key comparisons:

  • Structure : Unlike 2-(3,4-dihydro-naphth-2-yl)acetaldehyde, DMCHA derivatives feature a cyclohexene ring instead of a dihydro-naphthalene system.
  • Function: Both classes act as pheromones. DMCHA analogs are critical for attracting species like Anthonomus grandis (cotton boll weevil) and Pityogenes quadridens (bark beetle) .
  • Reactivity : The aldehyde group in both compounds is susceptible to oxidation and nucleophilic addition, but the naphthyl system may enhance aromatic stability compared to cyclohexylidene analogs .

Phenylacetaldehyde Derivatives

  • 2-(3,4-Dihydroxyphenyl)acetaldehyde (protocatechuatealdehyde):
    • Structure : Features a dihydroxyphenyl group instead of dihydro-naphthyl.
    • Biosynthesis : Derived from dopamine via amine oxidase activity, highlighting its role in metabolic pathways .
    • Applications : While this compound may serve as a pheromone, dihydroxyphenylacetaldehyde is implicated in neurotransmitter metabolism and plant secondary metabolite synthesis .

Naphthalene Derivatives

  • 6-(Acetyloxy)-3,4-dihydro-2-(phenylmethyl)-1(2H)-naphthalenone: Structure: Shares the 3,4-dihydro-naphthalene core but includes acetyloxy and benzyl substituents. Stability: The acetaldehyde moiety in the target compound may confer higher volatility compared to this acetyloxy-substituted naphthalenone .

Data Table: Comparative Properties of Aldehyde Derivatives

Compound Molecular Formula Key Functional Groups Applications Stability Notes
This compound C₁₂H₁₂O Aldehyde, dihydro-naphthyl Pheromone synthesis (inferred) Likely stable at low temperatures
(Z)-DMCHA (Grandlure III) C₁₀H₁₆O Aldehyde, cyclohexylidene Cotton boll weevil pheromone Sensitive to oxidation
2-(3,4-Dihydroxyphenyl)acetaldehyde C₈H₈O₃ Aldehyde, dihydroxyphenyl Neurotransmitter metabolism Oxidizes to carboxylic acids
Malonaldehyde C₃H₄O₂ Dialdehyde Lipid peroxidation biomarker Degrades to acetaldehyde

Research Findings and Implications

  • Pheromone Activity : Cyclohexylidene acetaldehydes (e.g., Grandlure III/IV) demonstrate that aldehyde position and ring saturation are critical for insect attraction. The naphthyl analog may offer broader aromatic interactions in receptor binding .
  • Metabolic Pathways : Dihydroxyphenylacetaldehyde’s role in dopamine metabolism suggests that the target compound could participate in analogous pathways if functionalized with hydroxyl groups .
  • Stability : Aldehydes like malonaldehyde degrade via oxidation or decarboxylation, but the dihydro-naphthyl group in the target compound may slow degradation compared to simpler aldehydes .

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